molecular formula C15H13ClF3N3O B2471043 6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 1325416-27-0

6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2471043
CAS No.: 1325416-27-0
M. Wt: 343.73
InChI Key: SYBTYMXCOXWQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with a chloro group, a dimethylamino group, and a trifluoromethyl group, making it a unique and versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of Substituents: The chloro, dimethylamino, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while the dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like dimethylamine for nucleophilic substitution; electrophiles like chlorine gas for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    6-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide: Lacks the dimethylamino group, potentially altering its reactivity and interactions with biological targets.

Uniqueness

The presence of both the dimethylamino and trifluoromethyl groups in 6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide makes it unique. These groups contribute to its distinct chemical reactivity, stability, and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N3O/c1-22(2)12-5-4-10(15(17,18)19)7-11(12)21-14(23)9-3-6-13(16)20-8-9/h3-8H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBTYMXCOXWQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.